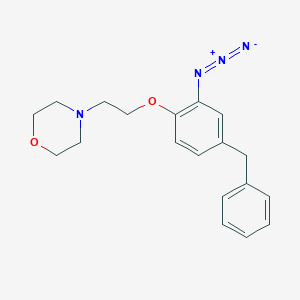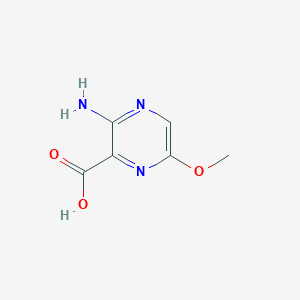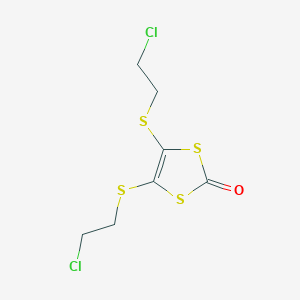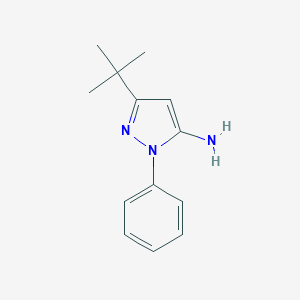
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine, commonly known as ABPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPEM is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of ABPEM is based on its ability to undergo a photochemical reaction upon exposure to light. Upon absorption of light, ABPEM undergoes a homolytic cleavage of the azido group, which generates a highly reactive nitrene intermediate. The nitrene intermediate can then react with a variety of functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. The selectivity and efficiency of the reaction depend on the nature of the functional groups and the reaction conditions.
生化学的および生理学的効果
The biochemical and physiological effects of ABPEM depend on its specific application and the target biomolecules. In bioorthogonal chemistry, ABPEM can label biomolecules without affecting their structure or function, which allows for the visualization and tracking of biomolecules in living cells and organisms. In drug delivery, ABPEM can release the active drug selectively and locally, which reduces the systemic toxicity and improves the therapeutic efficacy. In photoaffinity labeling, ABPEM can identify the binding partners of a target protein, which allows for the characterization of protein-protein and protein-ligand interactions.
実験室実験の利点と制限
The advantages of using ABPEM in lab experiments include its versatility, selectivity, and efficiency. ABPEM can be synthesized using different methods and can react with a variety of functional groups, which allows for its use in different applications. ABPEM can also react selectively and efficiently with the target functional groups, which reduces the background noise and improves the signal-to-noise ratio. The limitations of using ABPEM in lab experiments include its potential toxicity, instability, and low solubility. ABPEM can generate reactive intermediates that can damage biomolecules and cells, which requires careful handling and optimization of the reaction conditions. ABPEM can also decompose or degrade over time, which reduces its yield and purity. ABPEM can also have low solubility in some solvents, which limits its use in certain applications.
将来の方向性
The future directions for research on ABPEM include the development of new synthesis methods, the optimization of the reaction conditions, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in different fields. The development of new synthesis methods can improve the yield and purity of ABPEM and reduce the cost and time of synthesis. The optimization of the reaction conditions can improve the selectivity and efficiency of the reaction and reduce the potential toxicity and instability of ABPEM. The characterization of its biochemical and physiological effects can provide insights into its mechanism of action and its potential advantages and limitations for different applications. The exploration of its potential applications in different fields can expand its versatility and impact on scientific research.
合成法
ABPEM can be synthesized using different methods, including the reaction of 4-bromobenzyl alcohol with 2-azido-1-(ethylmorpholin-2-yl)ethanone in the presence of a base, or the reaction of 4-bromobenzyl chloride with 2-azido-N-ethylmorpholine in the presence of a base and a solvent. The yield and purity of ABPEM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
ABPEM has been studied for its potential applications in various fields, including bioorthogonal chemistry, drug delivery, and photoaffinity labeling. In bioorthogonal chemistry, ABPEM can be used as a bioorthogonal handle to label biomolecules selectively and efficiently. In drug delivery, ABPEM can be used as a prodrug that can be activated by light or enzymes to release the active drug. In photoaffinity labeling, ABPEM can be used as a photoaffinity probe to identify the binding partners of a target protein.
特性
CAS番号 |
130755-08-7 |
|---|---|
製品名 |
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine |
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
4-[2-(2-azido-4-benzylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C19H22N4O2/c20-22-21-18-15-17(14-16-4-2-1-3-5-16)6-7-19(18)25-13-10-23-8-11-24-12-9-23/h1-7,15H,8-14H2 |
InChIキー |
ABBJOTASRNYZOE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
正規SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
その他のCAS番号 |
130755-08-7 |
同義語 |
((2-azido-4-benzyl)phenoxy)-N-ethylmorpholine azido-MBPE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)





![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)